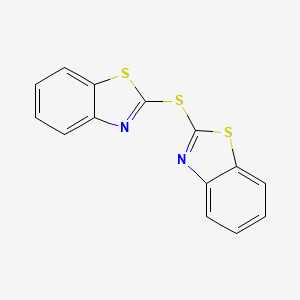

2-Benzothiazolyl sulfide

Description

Contextualization within Sulfur-Nitrogen Heterocyclic Chemistry

2-Benzothiazolyl sulfide (B99878), also known as dibenzothiazolyl disulfide, is a significant compound within the broad field of sulfur-nitrogen heterocyclic chemistry. This area of chemistry focuses on cyclic compounds containing both sulfur and nitrogen atoms, which often exhibit unique chemical and biological properties. tandfonline.com Benzothiazoles, the core structure of this compound, consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.comresearchgate.net The presence of the disulfide linkage (-S-S-) in 2-benzothiazolyl sulfide introduces a reactive site that is central to many of its applications. The study of such molecules is crucial for understanding the interplay of different heteroatoms in a cyclic system and for developing new synthetic methodologies and functional materials. mdpi.com

Academic Significance of Benzothiazole (B30560) Derivatives as Molecular Scaffolds

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry and materials science. tandfonline.comnih.gov This designation stems from its presence in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. tandfonline.comnih.govijsrst.comhep.com.cn The structural rigidity and the ability of the benzothiazole core to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an excellent framework for the design of new drugs and functional molecules. nih.gov Researchers actively explore the synthesis of novel benzothiazole derivatives to create compounds with enhanced efficacy and selectivity for specific biological targets or with desired material properties. ijsrst.comhep.com.cn

Overview of Key Research Trajectories for this compound and its Analogs

Current research on this compound and its analogs is multifaceted, with several key trajectories:

Synthesis of Novel Heterocycles: The reactivity of the disulfide bond allows for the use of this compound as a precursor in the synthesis of more complex heterocyclic systems. mdpi.comlew.rorsc.org

Materials Science: A significant area of investigation involves the use of this compound and its derivatives as polymerization initiators or chain transfer agents in the synthesis of polymers with high refractive indices and other desirable optical and thermal properties. acs.orggoogle.vukyoto-u.ac.jp

Medicinal Chemistry: While the parent compound is primarily used in industrial applications, the benzothiazole scaffold it contains is a major focus in drug discovery, with ongoing efforts to synthesize and evaluate new derivatives for various pharmacological activities. tandfonline.comnih.govnih.gov

Mechanistic Studies: The cleavage of the sulfur-sulfur bond in disulfides, including this compound, is a subject of mechanistic studies to understand the factors influencing this process, which is critical for its application in vulcanization and other chemical transformations. allenpress.comub.edu

Structure

3D Structure

Properties

CAS No. |

4074-77-5 |

|---|---|

Molecular Formula |

C14H8N2S3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1,3-benzothiazole |

InChI |

InChI=1S/C14H8N2S3/c1-3-7-11-9(5-1)15-13(17-11)19-14-16-10-6-2-4-8-12(10)18-14/h1-8H |

InChI Key |

WHCIAGVVOCLXFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Coordination Chemistry of 2 Benzothiazolyl Sulfide Ligands

Design and Synthesis of Metal Complexes Featuring 2-Benzothiazolyl Sulfide (B99878) Ligands

The design of metal complexes with 2-benzothiazolyl sulfide ligands is driven by the ligand's ability to adopt various coordination modes. The synthesis strategies are tailored to the specific metal ion and the desired final architecture of the complex.

Dirhenium carbonyl complexes featuring this compound ligands have been a subject of specific research interest. These studies explore the reactivity of rhenium carbonyl precursors with alkylated this compound ligands, leading to stable, well-defined dinuclear complexes.

A successful route for the synthesis of dirhenium complexes with this compound ligands involves the displacement of labile acetonitrile (B52724) ligands from a dirhenium precursor. Specifically, complexes such as [Re₂(CO)₈{μ,κ¹,κ¹–(R)SCNC₆H₄S}] (where R = CH₃ or C₂H₅) have been synthesized by reacting 2-(methylthio)benzothiazole (B1198390) (mbztMe) or 2-(ethylthio)benzothiazole (B1596183) (mbztEt) with [Re₂(CO)₈(MeCN)₂]. researchgate.netresearchgate.net This reaction proceeds smoothly, yielding orange crystalline products in moderate yields. researchgate.net The lability of the two acetonitrile (MeCN) molecules in the precursor complex facilitates their easy displacement by the incoming benzothiazolyl sulfide ligand. researchgate.net This synthetic method is part of a broader strategy where labile solvent ligands are displaced from organometallic precursors to create more stable complexes. banglajol.info

| Precursor | Ligand | Product | Reference |

|---|---|---|---|

| [Re₂(CO)₈(MeCN)₂] | 2-(methylthio)benzothiazole | [Re₂(CO)₈{μ,κ¹,κ¹-(CH₃)SCNC₆H₄S}] | researchgate.net |

| [Re₂(CO)₈(MeCN)₂] | 2-(ethylthio)benzothiazole | [Re₂(CO)₈{μ,κ¹,κ¹-(C₂H₅)SCNC₆H₄S}] | researchgate.net |

In the resulting dirhenium complexes, the this compound ligand acts as a bridging ligand, connecting the two rhenium atoms. researchgate.netwikipedia.org X-ray crystallographic studies have revealed a specific coordination mode denoted as μ,κ¹,κ¹. researchgate.netresearchgate.net In this arrangement, the ligand bridges the two metal centers (indicated by μ) and coordinates through two different donor atoms. researchgate.netwikipedia.org Specifically, the ligand coordinates to one rhenium atom via the endocyclic nitrogen atom of the benzothiazole (B30560) ring and to the second rhenium atom through the exocyclic sulfur atom. researchgate.netresearchgate.net This creates a stable five-membered Re-N-C-S-Re ring system. The two rhenium atoms are also linked by a Re-Re bond, with each rhenium atom being further coordinated by four terminal carbonyl (CO) ligands, completing a distorted octahedral geometry around each metal center. researchgate.net

| Complex | Coordination Mode | Bridging Atoms | Reference |

|---|---|---|---|

| [Re₂(CO)₈{μ,κ¹,κ¹-(R)SCNC₆H₄S}] | μ,κ¹,κ¹-Bridging | Endocyclic Nitrogen, Exocyclic Sulfur | researchgate.netresearchgate.net |

The coordination chemistry of this compound and its parent compound, 2-mercaptobenzothiazole (B37678), extends to other transition metals, notably copper and silver.

Silver (Ag): An Ag(I) complex of 2-mercaptobenzothiazole has been synthesized by reacting silver nitrate (B79036) (AgNO₃) with the ligand in a 1:2 molar ratio. asianpubs.org Spectroscopic analyses suggest a linear geometry for this Ag(I) complex. asianpubs.org Surface-enhanced Raman scattering (SERS) studies have shown that 2-mercaptobenzothiazole chemisorbs on silver surfaces, bonding through the exocyclic sulfur atom. researchgate.net

Copper (Cu): Complexes of 2-mercaptobenzothiazole with Cu(II) have been prepared and characterized. researchgate.net In some heteroleptic copper(I) complexes with 1-phenyl-1,4-dihydro-tetrazole-5-thione, X-ray crystallography revealed a distorted tetrahedral coordination environment around the copper atom. researchgate.net The interaction of 2-mercaptobenzothiazole with copper surfaces also involves charge transfer chemisorption via the exocyclic sulfur atom. researchgate.net The coordination of thiazole (B1198619) and benzothiazole derivatives with copper has been explored for developing compounds with potential antimicrobial activity. mdpi.com

The coordination of this compound derivatives with lanthanide elements has also been investigated, leading to complexes with interesting structural and photoluminescent properties.

Cerium(III) and Lanthanum(III) complexes have been synthesized using the thiophenolate ligand 2-(2′-mercaptophenyl)benzothiazole (H(SSN)). rsc.org The synthesis involves the reaction of the lanthanide precursor, Ce[N(SiMe₃)₂]₃, with the H(SSN) ligand in a dimethoxyethane (DME) medium. rsc.org X-ray diffraction analysis of the resulting cerium complex, Ce(SSN)₃(DME), revealed a monomeric structure. rsc.org In this complex, the cerium ion is eight-coordinate, bonded to three anionic thiophenolate ligands and one neutral DME molecule. rsc.org Each (SSN)⁻ ligand acts as a bidentate chelate, coordinating to the cerium ion through the phenolate (B1203915) sulfur and the benzothiazole nitrogen atoms. The coordination geometry around the Ce³⁺ ion is described as a distorted square antiprism. rsc.org These cerium complexes exhibit broad-band photoluminescence in the red region of the spectrum when in the solid state. rsc.org

| Lanthanide Ion | Complex Formula | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Ce(III) | Ce(SSN)₃(DME) | 8 | Distorted Square Antiprism | rsc.org |

| La(III) | La(OSN)₃(DME)* | 8 | Distorted Square Antiprism | rsc.org |

*Note: The table includes the structurally characterized Lanthanum complex with the analogous 2-(2′-mercaptophenyl)benzoxazole (OSN) ligand from the same study for comparison of coordination geometry. rsc.org

Dirhenium Complexes: A Focused Area of Study

Ligand Tautomerism and Coordination Site Preference

2-Mercaptobenzothiazole (MBT), the parent compound of many this compound ligands, can theoretically exist in two tautomeric forms: the thiol form and the thione form. wikipedia.org However, extensive evidence shows that it exists almost exclusively as the 1,3-benzothiazole-2(3H)-thione tautomer, where the mobile proton resides on the nitrogen atom rather than the sulfur atom. wikipedia.org This structural feature is critical as it presents two primary potential coordination sites: the exocyclic thione sulfur atom (S) and the endocyclic imine nitrogen atom (N).

The preference for one coordination site over the other is a classic example of ambidentate ligand behavior and depends on various factors, including the nature of the metal ion (hard vs. soft acid-base theory), the steric environment, and the solvent.

Coordination via Sulfur: As a "soft" donor, the exocyclic sulfur atom is expected to preferentially bind to soft metal ions. This is observed in complexes with Ag(I) and Cu(I), where coordination occurs through the sulfur atom. researchgate.net

Coordination via Nitrogen: The endocyclic nitrogen is a "harder" donor site. Coordination through nitrogen has been observed in complexes with palladium(II), where a derivative, iso-amyl benzothiazolyl sulfoxide (B87167), was found to coordinate via the thiazole nitrogen atom. researchgate.net

Bridging/Chelating Coordination: In many cases, the ligand utilizes both donor atoms to either chelate a single metal center or bridge multiple metal centers. In the dirhenium complexes discussed previously, the ligand bridges two metal atoms using both the N and S donors. researchgate.net Similarly, in lanthanide complexes, the deprotonated ligand chelates the metal ion via both nitrogen and sulfur atoms. rsc.org

The tautomeric equilibrium can also be influenced by coordination. While the thione form is dominant for the free ligand, the coordination to a metal ion can stabilize one form over the other, effectively locking the ligand into a specific tautomeric structure within the complex. beilstein-journals.org The study of tautomerism in related systems, such as bis(2-benzothiazolyl)methanes, further highlights the complex equilibria present in these types of molecules. researchgate.net

Thiol-Thione Isomerism in Metal Binding

A pivotal feature of many heterocyclic thiol compounds, including 2-mercaptobenzothiazole (MBTH), is their existence in a tautomeric equilibrium between a thiol form and a thione form. iucr.orgwikipedia.org In the solid state and in solution, MBTH predominantly exists as the thione tautomer, 1,3-benzothiazole-2(3H)-thione, which contains a C=S double bond and a proton on the nitrogen atom. wikipedia.orgatamanchemicals.com The thiol form, containing an S-H group, is energetically less favorable. wikipedia.org

This thiol-thione tautomerism is central to its coordination chemistry. iucr.org The thione form can act as a neutral ligand, coordinating through the exocyclic sulfur atom. However, upon loss of the N-H proton, it forms the mercaptobenzothiazolate anion. This anion is a versatile ligand that can coordinate to metal ions. Infrared spectroscopy studies of metal complexes often show the disappearance of bands associated with the N-H group, indicating that coordination occurs after deprotonation of the ligand. cdnsciencepub.com

In contrast, the compound This compound , which consists of two benzothiazole rings linked by a central sulfur atom, does not possess the mobile N-H proton required for this type of isomerism. Its structure is fixed, resembling a derivative of the thione form where the proton is replaced by a second benzothiazolyl group. Consequently, it does not exhibit thiol-thione tautomerism and typically functions as a neutral ligand in coordination chemistry, without the acid-base reactivity characteristic of MBTH.

Role of Deprotonation in Ligand Activation

Ligand activation via deprotonation is a common and crucial step in the formation of many coordination complexes, particularly for ligands possessing acidic protons. For 2-mercaptobenzothiazole (MBTH), the proton on the nitrogen atom in the dominant thione form is acidic and can be easily removed by a base. wikipedia.orgatamanchemicals.com This deprotonation yields the benzothiazole-2-thiolate anion, which is a potent coordinating agent. researchgate.netua.pt

The formation of the anionic thiolate is often the key activation step, enabling strong coordination with a wide range of metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). cdnsciencepub.comcdnsciencepub.com In the resulting complexes, the ligand typically acts as an anion, balancing the positive charge of the metal center. Spectroscopic evidence, such as the absence of the N-H stretching vibration in the infrared spectra of the complexes, confirms that the ligand is in its deprotonated state. cdnsciencepub.com The coordination can then occur in a monodentate fashion through the exocyclic sulfur atom or in a bidentate fashion involving both the sulfur and the ring nitrogen atom. iucr.orgasianpubs.org

Once again, This compound behaves differently. Lacking an acidic proton, it does not undergo deprotonation for activation. Instead, it coordinates to metal centers as a neutral, bidentate ligand, typically utilizing the nitrogen atom of the benzothiazole group and the bridging sulfide sulfur atom as donors. This fundamental difference in activation pathways leads to distinct types of metal complexes compared to those formed with its precursor, MBTH.

Influence of Ligand Structural Modifications on Complex Formation and Stability

Studies on derivatives of this compound, such as 2-(methylthio)benzothiazole and 2-(ethylthio)benzothiazole, demonstrate this principle. These ligands, where one benzothiazole unit of this compound is replaced by an alkyl group, have been used to synthesize dirhenium carbonyl complexes. researchgate.net X-ray diffraction studies revealed that these alkyl-substituted ligands act as bidentate donors, coordinating through the benzothiazole nitrogen atom and the exocyclic sulfur atom to form stable complexes. researchgate.net

Further research into substituted benzothiazoles shows that the nature of the substituent significantly impacts complex formation. For instance, fluorination of related 2-(2-hydroxyphenyl)benzothiazole (B1206157) ligands was found to substantially lower the HOMO and LUMO energy levels of their zinc(II) complexes. acs.orgnih.gov Such electronic modifications can alter the photoluminescent properties and the stability of the complexes. Similarly, introducing different functional groups at the C-2 position of the benzothiazole ring can change the ligand's bioactivity and its coordination behavior with transition metals. orientjchem.orgjocpr.com Research on lanthanide complexes with amidopyridinate ligands bearing either a 5-methylthiazole (B1295346) or a benzothiazole unit showed that the nature of the thiazole group controls the stability of the complex in solution. researchgate.net

These findings underscore that structural alterations, whether on the benzothiazole ring system or on the sulfide-linking group, are a key tool for rationally designing metal complexes with desired structural, electronic, and stability characteristics.

Interactive Data Table: Comparison of Ligand Properties

| Feature | 2-Mercaptobenzothiazole (MBTH) | This compound | Alkyl 2-Benzothiazolyl Sulfides |

| Tautomerism | Exhibits Thiol-Thione Tautomerism | No | No |

| Activation | Deprotonation to form thiolate anion | Neutral ligand coordination | Neutral ligand coordination |

| Typical Donor Atoms | S (monodentate) or N, S (bidentate) | N, S | N, S |

| Charge in Complex | Typically Anionic (-1) | Neutral (0) | Neutral (0) |

Catalytic Applications of 2 Benzothiazolyl Sulfide and Its Complexes

Homogeneous Catalysis Mediated by 2-Benzothiazolyl Sulfide-Metal Complexes

Complexes derived from or incorporating the 2-benzothiazolyl sulfide (B99878) moiety are effective in homogeneous catalysis. The metal center, modulated by the electronic and steric properties of the benzothiazole (B30560) ligand, can activate substrates and facilitate bond-forming and bond-breaking processes.

Rhodium complexes are well-established catalysts for a wide array of organic reactions. The interaction of rhodium centers with sulfur-containing compounds, including this compound and related derivatives, can generate catalytically active species capable of mediating transformations through the cleavage of S-S, C-S, and C-P bonds. mdpi.com The general mechanism often involves the oxidative addition of a low-valent rhodium(I) complex to a disulfide, forming a S-Rh(III)-S intermediate that can then participate in subsequent reaction steps. mdpi.com

Rhodium complexes have been shown to efficiently catalyze the exchange of organothio groups between different sulfur-containing molecules. mdpi.com These reactions are fundamental in creating unsymmetrical disulfides and other organosulfur compounds. A pertinent example involves the rhodium-catalyzed interconversion between heterocyclic phosphine (B1218219) sulfides and disulfides. mdpi.comresearchgate.net

In a specific transformation, a rhodium catalyst promoted the cleavage of a C-P bond in (2-benzothiazolyl) dimethylphosphine (B1204785) sulfide, allowing it to exchange with dioctyl disulfide. This reaction yields 2-(octylthio)benzothiazole, demonstrating the transfer of the octylthio group and the cleavage of the benzothiazolyl-phosphine sulfide bond. mdpi.comresearchgate.net The reaction is driven by the formation of thermodynamically favorable products and showcases the ability of rhodium to mediate the exchange of functional groups attached to the benzothiazole core. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (2-Benzothiazolyl) dimethylphosphine sulfide | Dioctyl disulfide | RhH(PPh3)4 (10 mol%), 1,2-bis(dimethylphosphino)benzene (B13769265) (dmppBz) (20 mol%) | Refluxing chlorobenzene, 3 h | 2-(Octylthio)benzothiazole | 46% |

Rhodium complexes are powerful catalysts for both hydrogenation and oxidation reactions. The interconversion between disulfides and thiols is a critical process in organosulfur chemistry, and rhodium catalysis offers an efficient pathway for the hydrogenation of the S-S bond. mdpi.com For instance, di(octyl) disulfide can be hydrogenated to 1-octanethiol (B94742) with high efficiency using a rhodium catalyst under a hydrogen atmosphere. mdpi.com While this demonstrates the general capability of rhodium catalysts for disulfide reduction, specific examples detailing the use of a pre-formed this compound-rhodium complex as the catalyst for hydrogenating other substrates are not extensively documented in the surveyed literature.

Conversely, oxidation reactions are crucial for the synthesis of this compound itself from 2-mercaptobenzothiazole (B37678). However, in the context of catalytic applications, the focus is on the complex acting as a catalyst rather than being the product. Rhodium(I) complexes can be oxidized to higher oxidation states during catalytic cycles, a step that is often facilitated by co-oxidants like copper salts to regenerate the active catalyst. amazonaws.com

| Substrate | Catalyst | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Di(octyl) disulfide | RhH(PPh3)4 (0.5 mol%) | H2 (1 atm) | Refluxing toluene, 0.5 h | 1-Octanethiol | 90% |

The fundamental step in many rhodium-catalyzed reactions involving disulfides is the oxidative addition of the S-S bond to a Rh(I) center. mdpi.com This cleavage forms a rhodium(III) intermediate with two thio-ligands, which can then undergo insertion reactions with unsaturated molecules like alkynes or diazo compounds. mdpi.comsioc-journal.cnacs.org For instance, rhodium catalysts are used in insertion reactions of diazo compounds to construct complex heterocyclic frameworks. sioc-journal.cn

While the general principle is established, specific examples of rhodium complexes of this compound catalyzing insertion reactions are not prominently featured in the available literature. However, related rhodium-catalyzed reactions that involve the construction of benzothiazole-containing molecules are known. A heterogeneous rhodium single-atom catalyst has been shown to be highly chemoselective for N-H bond insertion reactions in substrates that feature a benzothiazole scaffold. acs.org This highlights the compatibility of the benzothiazole moiety within rhodium-catalyzed insertion processes, even if the catalyst itself is not a this compound complex.

Rhenium complexes offer unique reactivity in catalysis, often related to their ability to exist in a wide range of oxidation states and mediate processes like C-H bond activation. The coordination of sulfur-containing ligands, such as those derived from this compound, can modulate the electronic properties and catalytic activity of the rhenium center.

The activation of typically inert C-H bonds is a significant goal in modern organic synthesis, allowing for the direct functionalization of substrates without pre-activation. acs.org Rhenium complexes have been identified as capable catalysts for such transformations. beilstein-journals.org

Notably, dirhenium carbonyl complexes ligated by alkyl 2-benzothiazolyl sulfides have been successfully synthesized and characterized. These complexes, with the general formula [Re2(CO)8{μ,κ1,κ1–(R)SCNC6H4S}] (where R = CH3, C2H5), feature the benzothiazolyl sulfide unit bridging two rhenium centers. researchgate.net Although the primary report focuses on their synthesis and structure, the existence of these stable complexes provides a direct link between the this compound ligand and rhenium chemistry. Given that other rhenium complexes are known to catalyze reactions such as the C-H activation-enabled annulation of ketimines, it is plausible that these benzothiazolyl sulfide-ligated rhenium complexes could exhibit catalytic activity in similar C-H functionalization processes. beilstein-journals.org

Rhenium-Catalyzed Reactions

Electrocatalytic and Photocatalytic CO2 Reduction

The conversion of carbon dioxide (CO2) into valuable chemicals is a key strategy in mitigating its atmospheric concentration. Benzothiazole-containing ligands have been incorporated into transition metal complexes to create catalysts for this purpose.

Electrocatalytic CO2 Reduction: Transition metal complexes with benzothiazole-containing ligands have demonstrated potential as electrocatalysts for CO2 reduction. scite.ai For instance, rhenium(I) tricarbonyl complexes bearing these ligands can facilitate the reduction of CO2. researchgate.netrsc.org The catalytic process can follow a bimolecular pathway involving two equivalents of the reduced rhenium complex, leading to the disproportionation of two CO2 molecules into one molecule of carbon monoxide (CO) and one carbonate ion (CO3²⁻). frontiersin.org The benzothiazole moiety influences the electronic environment of the metal center, which in turn affects the catalytic activity and the overpotential required for the reduction. rsc.org Polymer ion gels containing dispersed fac-[Re(bpy)(CO)3Cl] have been used for the electrocatalytic reduction of CO2 in water, achieving high Faradaic efficiencies for CO production. rsc.org

Table 1: Research Findings on Electrocatalytic and Photocatalytic CO2 Reduction

| Catalyst Type | Method | Product(s) | Key Findings |

| Rhenium(I) tricarbonyl complexes with benzothiazole ligands | Electrocatalysis | Carbon Monoxide (CO) | Benzothiazole ligands influence the electronic properties and catalytic activity of the metal center. scite.airesearchgate.netrsc.org |

| fac-[Re(bpy)(CO)3Cl] in polymer ion gel | Electrocatalysis | Carbon Monoxide (CO) | Achieves over 90% Faradaic efficiency for CO production in aqueous media. rsc.org |

| Ru(II)-Re(I) supramolecular complex | Photocatalysis | Carbon Monoxide (CO) | Demonstrates selective CO2 reduction to CO. nih.gov |

| 3d metal complexes with nitrogen and sulfur-containing ligands | Photocatalysis | Carbon Monoxide (CO), Hydrogen (H2) | The product selectivity can be controlled by the choice of ligand, metal, and solvent. d-nb.info |

Metal Carbonyl Complex Catalysis in Friedel-Crafts Reactions

Friedel-Crafts reactions are fundamental for creating carbon-carbon bonds in aromatic compounds. chemie-brunschwig.ch Metal carbonyl complexes, which are compounds containing carbon monoxide ligands, can serve as catalysts for these transformations. uvic.ca While the direct use of this compound in such complexes is not extensively documented, related indenyl rhenium carbonyl complexes have shown catalytic activity in Friedel-Crafts alkylation and acylation reactions. researchgate.net These catalysts offer advantages like high activity and selectivity under mild conditions. researchgate.net The general mechanism of Friedel-Crafts reactions involves a Lewis acid catalyst, and various metal carbonyls can function in this capacity. chemie-brunschwig.chuvic.ca

Advanced Catalytic Systems Incorporating Benzothiazole Scaffolds

The benzothiazole structure is a key component in a new generation of sophisticated catalytic systems designed for enhanced performance and sustainability.

Metal-Organic Frameworks (MOFs) are porous materials that can be engineered for catalytic applications. nih.gov By using benzothiazole-containing linkers, it is possible to create MOFs that are effective catalysts for synthesizing other heterocyclic compounds. scilit.comrsc.org For example, a chromium-based MOF, MIL-101(Cr), has been successfully used to catalyze the synthesis of various benzoazoles, including benzothiazoles, with high product conversion. nih.govacs.org These MOF catalysts are typically heterogeneous, allowing for easy separation from the reaction mixture and potential for reuse. nih.govacs.org A sulfated zirconium-based MOF, MOF-808, has also been shown to be a recyclable catalyst for the synthesis of benzazoles. researchgate.net

Ionic liquids (ILs) and gels can be combined with benzothiazole-based catalysts to create synergistic systems that enhance catalytic performance. sioc-journal.cnmdpi.com Ionic liquids can act as both the solvent and a co-catalyst, and their properties like thermal stability and non-volatility make them environmentally attractive. mdpi.com For instance, the synthesis of 2-substituted benzothiazoles has been achieved using a ruthenium trichloride (B1173362) catalyst in an ionic liquid medium. mdpi.com Furthermore, Brønsted acidic ionic liquid gels have been developed as efficient and reusable heterogeneous catalysts for the synthesis of benzothiazoles and other benzazoles under solvent-free conditions. acs.org These gel-based systems offer high product yields and allow for the catalyst to be easily recovered and reused multiple times without significant loss of activity. acs.org

In pursuit of more environmentally friendly chemical processes, ultrasound and microwave irradiation have been employed to accelerate reactions involving benzothiazole derivatives. sioc-journal.cn These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles. tandfonline.comresearchgate.net

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to be an effective green method for synthesizing benzothiazole-containing compounds. For example, the synthesis of 1,2,3-triazoles linked to a benzothiazole nucleus was significantly faster when assisted by ultrasound compared to conventional methods. mdpi.com Similarly, ultrasound has been used in the one-pot, three-component synthesis of Betti bases derived from 5-methylthiazole (B1295346). tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool for accelerating organic reactions. bohrium.com It has been successfully applied to the synthesis of various benzothiazole derivatives, often in the absence of a catalyst and using green solvents like glycerol. researchgate.net This method has been used to create fused heterocyclic systems, such as pyranopyrimidines containing a benzothiazole unit, in good yields and with reduced reaction times. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Benzothiazole Derivatives

| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield | Ref. |

| Conventional | CuSO4/sodium ascorbate | t-BuOH/H2O | 12-24 h | Comparable | mdpi.com |

| Ultrasound-Assisted | CuSO4/sodium ascorbate | t-BuOH/H2O | 3-6 h | Comparable | mdpi.com |

| Conventional | - | - | Slower | Lower | tandfonline.com |

| Microwave-Assisted | - | Solvent-free | Faster | 87-95% | tandfonline.com |

| Conventional | Catalyst | Organic Solvent | Longer | - | researchgate.net |

| Microwave-Assisted | None | Glycerol | Shorter | High | researchgate.net |

Functionalized benzothiazole derivatives are emerging as important players in the field of photocatalysis due to their tunable photophysical properties. mdpi.comresearchgate.net They can be designed to absorb light, including in the near-infrared spectrum, and initiate chemical reactions. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise spatial arrangement of atoms within a crystalline solid. A key study has provided a detailed crystallographic analysis of 2-Benzothiazolyl sulfide (B99878), revealing its molecular geometry and the interactions governing its crystal packing.

The crystal structure of 2-Benzothiazolyl sulfide was determined to be in the monoclinic space group P2₁/c. The analysis reveals a molecule constructed from two benzothiazole (B30560) ring systems linked by a central sulfur atom. The fundamental crystal data and structure refinement details are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C14H8N2S3 |

| Formula Weight | 300.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.193(3) |

| b (Å) | 5.719(3) |

| c (Å) | 18.785(5) |

| β (°) | 100.95(2) |

| Volume (ų) | 1284.1(7) |

| Z (molecules per unit cell) | 4 |

The molecular geometry is defined by the bond lengths and angles within the benzothiazole moieties and at the central sulfide bridge. The two benzothiazole units are chemically equivalent but crystallographically distinct. The C-S bond lengths of the sulfide bridge are approximately 1.77 Å, and the C-S-C bond angle is 104.5(2)°. Within the benzothiazole systems, the bond lengths are typical for this heterocyclic structure, indicating aromatic character across the fused rings.

The crystal packing is primarily governed by van der Waals forces. There are no classical hydrogen bonds, but the arrangement of molecules in the crystal lattice is influenced by close intermolecular contacts, particularly between the sulfur atoms of the thiazole (B1198619) rings and atoms of adjacent molecules.

Each benzothiazole ring system itself is essentially planar, as expected for an aromatic bicyclic system. The deviation from planarity is a key conformational feature, influencing the molecule's packing efficiency and intermolecular interactions within the crystal lattice.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are essential for its structural characterization.

A comprehensive search of scientific literature and spectral databases did not yield a specific, experimentally determined Fourier-Transform Infrared (FTIR) spectrum or a detailed assignment of vibrational frequencies for this compound. While FTIR data for related compounds such as 2-mercaptobenzothiazole (B37678) and 2,2'-dithiobis(benzothiazole) (B116540) are available, this information cannot be directly extrapolated to the sulfide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Despite the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, a detailed analysis of the ¹H and ¹³C NMR chemical shifts for this compound has not been reported in the searched scientific literature. While spectral data for numerous benzothiazole derivatives have been published, specific assignments for the title compound are not available. nih.govbeilstein-journals.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur within a chemical compound. This analysis provides a crucial verification of the empirical formula of a synthesized compound by comparing the experimentally determined (found) elemental composition with the theoretically calculated values based on its proposed molecular formula.

For this compound, with the molecular formula C₁₄H₈N₂S₃, the theoretical elemental composition has been calculated. nih.gov These calculated percentages serve as a benchmark for purity and structural confirmation. Detailed research findings from experimental elemental analysis would typically be presented to corroborate these theoretical values, ensuring the compound's identity and purity. However, specific experimental data for this compound was not available in the reviewed literature.

Below is a table presenting the calculated elemental composition for this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Calculated (%) | Found (%) |

| Carbon | C | 55.97 | Data not available in searched sources |

| Hydrogen | H | 2.68 | Data not available in searched sources |

| Nitrogen | N | 9.32 | Data not available in searched sources |

| Sulfur | S | 32.02 | Data not available in searched sources |

The calculated values are derived from the molecular formula (C₁₄H₈N₂S₃) and the atomic masses of each element. nih.gov The close agreement between experimentally found percentages and these calculated values is a standard criterion for verifying the successful synthesis and purity of the target molecule.

Computational and Theoretical Investigations of 2 Benzothiazolyl Sulfide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for studying benzothiazole-based systems due to its favorable balance of accuracy and computational cost. scirp.orgnih.gov It is employed to investigate a wide range of molecular properties, from ground-state geometries to complex reaction mechanisms. scirp.orgproteobiojournal.com

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. proteobiojournal.com For systems involving 2-benzothiazolyl sulfide (B99878), such as its metal complexes, DFT calculations using functionals like B3LYP have successfully predicted geometric parameters. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles. The results often show strong agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical models. researchgate.netresearchgate.net

For instance, in studies of dirhenium complexes ligated by alkyl 2-benzothiazolyl sulfides, the optimized bond lengths and angles calculated via DFT were found to be in good agreement with crystallographic data. researchgate.net DFT is also used to calculate the electronic structure, revealing details about charge distribution, dipole moments, and the nature of chemical bonds within the molecule. nih.govchempap.org Analysis of the electronic structure of benzothiazole (B30560) derivatives has shown that substituents can significantly influence the electron density distribution across the molecule, affecting its reactivity. chempap.org

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for a Benzothiazole Derivative Theoretical values are often calculated for an isolated molecule in the gas phase, while experimental values are from the solid (crystal) state, which can account for minor discrepancies.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |

| Bond Length (Å) | C=N | 1.303 | 1.314 |

| C-S | 1.794 | 1.739 | |

| C-N | 1.380 | 1.395 | |

| Bond Angle (°) | C-N-C | 111.7 | 110.6 |

| C-S-C | 88.5 | 90.0 | |

| Dihedral Angle (°) | C-C-C-S | 179.9 | 177.7 |

| Data adapted from studies on related benzothiazole structures. academie-sciences.fr |

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.commdpi.com Theoretical vibrational frequencies are calculated for the optimized geometry and are often scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net This computational analysis aids in the assignment of complex experimental spectra, where vibrational modes can be definitively linked to specific atomic motions. researchgate.netresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.commdpi.com Comparisons between calculated and experimental spectra for benzothiazole derivatives have shown good correlation, helping to confirm their molecular structures. mdpi.commdpi.com Time-dependent DFT (TD-DFT) is further used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. acs.orgsci-hub.stresearchgate.net Studies have demonstrated that functionals like B3LYP can reproduce experimental maximum absorption wavelengths with deviations of less than 10 nm. sci-hub.st

Table 2: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Wavelengths (λmax) for a Benzothiazole Derivative

| Functional | Calculated λ1 (nm) | Calculated λ2 (nm) | Experimental λ1 (nm) | Experimental λ2 (nm) |

| B3LYP | 345 | 290 | 352 | 283 |

| CAM-B3LYP | 321 | 279 | 352 | 283 |

| PBE0 | 336 | 285 | 352 | 283 |

| Data adapted from a comparative study on a 2-(2´-aminophenyl)benzothiazole derivative. sci-hub.st |

One of the most powerful applications of DFT is in the elucidation of reaction mechanisms. acs.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com The calculated activation energies (the energy barrier of the transition state) provide quantitative information about the feasibility and kinetics of a proposed reaction pathway. acs.org

For benzothiazole-related systems, DFT has been used to study various reactions, including nucleophilic substitution and cycloadditions. researchgate.netresearchgate.net For example, quantum chemical studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) detailed a complex pathway involving seleniranium intermediates, with DFT calculations used to model the formation of different products and their rearrangements. researchgate.netmdpi.com DFT is also instrumental in understanding catalytic cycles. researchgate.netrsc.orgnih.gov It can be used to model each elementary step, such as oxidative addition, insertion, and reductive elimination, providing a complete energetic profile of the catalytic process. rsc.orgnih.gov

Molecular symmetry and the mathematical framework of group theory are fundamental concepts in understanding molecular orbitals and spectroscopic transitions. pearsonhighered.com In computational studies, the symmetry of a molecule is used to simplify calculations and to classify the resulting molecular orbitals. uomustansiriyah.edu.iq Atomic orbitals can only combine to form molecular orbitals if they have the appropriate symmetry. pearsonhighered.comuomustansiriyah.edu.iq Group theory allows for the systematic determination of which orbital overlaps are symmetry-allowed and which are forbidden. This analysis is crucial for constructing accurate molecular orbital diagrams and for interpreting electronic spectra, as transitions between electronic states are governed by symmetry-based selection rules.

Molecular Orbital Theory in Understanding Bonding and Reactivity

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic structure by describing electrons as occupying delocalized orbitals that extend over the entire molecule. pearsonhighered.comuomustansiriyah.edu.iq In the context of computational studies, MO analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. proteobiojournal.comresearchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. proteobiojournal.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com These FMO properties are routinely calculated using DFT to predict and explain the chemical behavior of 2-benzothiazolyl sulfide and its derivatives. scirp.orgproteobiojournal.com

Table 3: Frontier Molecular Orbital (FMO) Energies and Energy Gaps for Benzothiazole Derivatives Calculated via DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-hydroxybenzothiazole | -6.21 | -1.13 | 5.08 |

| 2-aminobenzothiazole (B30445) | -5.73 | -0.81 | 4.92 |

| 2-mercaptobenzothiazole (B37678) | -6.10 | -1.53 | 4.57 |

| 2-(methylthio)benzothiazole (B1198390) | -6.07 | -1.25 | 4.82 |

| Data adapted from theoretical studies on benzothiazole derivatives. scirp.org |

Quantum-Chemical Methods for Conformational Analysis and Thermochemical Properties

Quantum-chemical methods are broadly applied to explore the conformational landscape and thermodynamic properties of flexible molecules.

Conformational analysis is performed by systematically rotating specific bonds (e.g., around a single bond connecting the sulfide sulfur to the benzothiazole ring) and calculating the potential energy at each step. This process, known as a potential energy scan, identifies energy minima corresponding to stable conformers and energy maxima corresponding to the barriers for rotation between them. researchgate.net This is crucial for understanding which molecular shapes are most prevalent and accessible under given conditions.

Furthermore, these computational methods can accurately predict key thermochemical properties. mdpi.comscirp.org Following a frequency calculation on an optimized geometry, it is possible to determine thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) at a specific temperature and pressure. scirp.org This information is vital for predicting the spontaneity (ΔG < 0) and thermal effects (exothermic or endothermic, from ΔH) of chemical reactions, providing a thermodynamic basis for the observed or predicted reactivity of this compound systems. scirp.org

Advanced Materials Science Applications

Role as Stabilizers in Polymeric Formulations

In the realm of polymer chemistry, stability against degradation is paramount. Benzothiazole (B30560) derivatives, including 2-Benzothiazolyl sulfide (B99878), are employed as stabilizers to protect polymers from environmental and processing-induced damage.

2-Benzothiazolyl sulfide is identified as a suitable stabilizer for polycarbonate polyol compositions. google.comgoogle.comjustia.comgoogleapis.com These polyols are essential precursors for manufacturing a wide range of thermosetting materials, including coatings and adhesives. google.com The inclusion of stabilizers like this compound is crucial for maintaining the integrity of the polyol and the final polymer product. justia.comgoogleapis.com It helps to prevent degradation that can occur during polymerization or when the material is exposed to various stressors, ensuring the desired physical properties, such as a specific glass transition temperature (Tg), are achieved and maintained. google.com

Integration into Optoelectronic and Electronic Materials

The unique electronic properties of the benzothiazole moiety have made it a target for research in organic electronics, where it is incorporated into semiconductors and other active components. nih.govresearchgate.netmdpi.com

Benzothiazole derivatives are recognized for their potential in organic field-effect transistors (OFETs), which are fundamental components of modern flexible electronics. nih.govresearchgate.netjics.org.br The versatility of the benzothiazole structure allows for the tuning of electronic properties, which is critical for creating efficient charge-transporting materials. nih.govresearchgate.net For instance, derivatives have been designed as n-type or ambipolar semiconductors. In one study, a derivative, NDI-BTH2, which incorporates a bis(benzo[d]thiazol-2-yl)methane group, was shown to function as an ambipolar material. ntu.edu.sgacs.org The performance of OFETs fabricated with these materials is often evaluated by their charge carrier mobility.

Table 1: OFET Performance of Naphthalenediimide (NDI) Derivatives with Benzothiazole

| Compound | Mobility Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| NDI-BTH1 | n-type (electron) | 14.00 x 10⁻⁵ | 10³ |

| NDI-BTH2 | Ambipolar (electron) | 8.64 x 10⁻⁴ | - |

| NDI-BTH2 | Ambipolar (hole) | 1.68 x 10⁻⁴ | - |

Data sourced from research on naphthalenediimide derivatives featuring benzothiazole moieties for OFET applications. ntu.edu.sgacs.org

In the pursuit of renewable energy, benzothiazole-based materials are being explored for their use in organic solar cells, also known as photovoltaic (PV) cells. africaresearchconnects.comwikipedia.org These compounds can be part of the light-absorbing layer or act as charge transport materials. rsc.orgmdpi.com The efficiency of a solar cell is heavily dependent on the electronic properties of its components, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. africaresearchconnects.comworldscientific.com The benzothiazole structure can be chemically modified to adjust these energy levels, thereby optimizing the bandgap for better light absorption and energy conversion. africaresearchconnects.comworldscientific.com

Research has shown that incorporating benzothiazole derivatives can enhance the power conversion efficiency (PCE) and long-term stability of organic solar cells. rsc.org For example, novel zinc-benzothiazole complexes used as an anode buffer layer in inverted organic solar cells improved the PCE by 30-40% compared to standard materials. rsc.org In another application, benzothiazole derivatives have been used as electron transport layer (ETL) materials in perovskite solar cells (PSCs), achieving PCEs as high as 15.4%. ntu.edu.sgacs.org

Development of Functional Dyes and Pigments

The benzothiazole ring is a key structural component in the synthesis of various functional dyes and pigments. pcbiochemres.comacu.edu.inscholarsresearchlibrary.comresearchgate.net These materials find applications in textiles, polymer coloring, and high-technology fields like laser dyes and reprography. acu.edu.inresearchgate.netrsc.org The extended π-conjugated system of benzothiazole derivatives is responsible for their ability to absorb and emit light, giving them their distinct colors. researchgate.net

The synthesis of these dyes often involves diazotization of a benzothiazole-containing amine, followed by coupling with another aromatic compound to create an azo dye. acu.edu.inacs.org The final properties of the dye, such as color, solubility, and fastness, can be tuned by changing the chemical substituents on the benzothiazole and coupling components. scholarsresearchlibrary.comresearchgate.net For example, water-soluble benzothiazole dyes can be produced through sulfonation reactions. google.com Some benzothiazole-based dyes also exhibit fluorescence, making them suitable for specialized applications like solid-state dye lasers. rsc.orgresearchgate.net

Polymeric Materials Development (e.g., Polyurethane Adhesives)

Beyond their role as stabilizers, benzothiazole derivatives are involved in the fundamental development of polymeric materials. Polyurethane adhesives, known for their excellent flexibility, impact resistance, and low-temperature performance, represent a significant class of such materials. longchangchemical.com While direct synthesis of polyurethane using this compound as a primary monomer is not a common application, related sulfur-containing compounds and derivatives play crucial roles. For instance, blocked mercaptosilanes, which can be synthesized from mercaptobenzothiazole (MBT), are used to improve the properties of silica-filled rubbers. uctm.edu These silanes enhance the interaction between the polymer matrix and the silica (B1680970) filler, leading to improved mechanical properties in the final vulcanized rubber product. uctm.edu In the broader context of polyurethane adhesives, various catalysts and additives are used to control the reaction and final properties, and while not a primary role, the chemical family of thiazoles and sulfides can be found in various formulations. google.com

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| This compound | C₁₄H₈N₂S₃ |

| Polycarbonate Polyol | Polymer |

| NDI-BTH1 | Naphthalenediimide Derivative |

| NDI-BTH2 | Naphthalenediimide Derivative |

| Zinc-benzothiazole complexes | Organometallic Complex |

| Mercaptobenzothiazole (MBT) | C₇H₅NS₂ |

| Polyurethane | Polymer |

| Tris(8-quinolinolate)aluminium(III) (Alq3) | C₂₇H₁₈AlN₃O₃ |

| Perovskite | Crystal Structure (e.g., CH₃NH₃PbI₃) |

| Azo Dye | Chemical Class (R-N=N-R') |

| p-toluidine | C₇H₉N |

| Sodium sulfide | Na₂S |

| Sulfuric acid | H₂SO₄ |

| Sodium hydroxide (B78521) | NaOH |

Q & A

What are the standard protocols for synthesizing 2-benzothiazolyl sulfide derivatives, and how are these compounds characterized?

Basic Research Question

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, N,N-Diisopropyl-(2-benzothiazolyl)-sulfenamid can be synthesized via thiol-disulfide exchange using 2-mercaptobenzothiazole and diisopropylamine under inert conditions (e.g., argon) . Characterization employs techniques like:

- X-ray crystallography for structural confirmation (e.g., bond lengths and angles in 2-(Benzothiazol-2-ylsulfanyl)acetic acid) .

- HPLC and NMR for purity assessment and functional group analysis .

How do computational methods like DFT aid in understanding the stability and vibrational properties of this compound derivatives?

Advanced Research Question

Density Functional Theory (DFT) with B3LYP/6-31+G(d) basis sets can predict tautomer stability and vibrational modes. For instance, geometry optimization of 1-(2-Benzothiazolyl)-3-methyl-5-pyrazolone revealed the most stable tautomer, with calculated frequencies matching experimental IR data . Key steps:

- Optimize molecular geometry.

- Calculate vibrational frequencies and assign modes using Total Energy Distributions (TED).

- Validate via Scaled Quantum Mechanical (SQM) methods .

What are the acute toxicity profiles of this compound compounds, and how should researchers handle contradictions in LD50 data?

Basic Research Question

Toxicological data vary by species and administration route. For Diethyldithiocarbamic Acid 2-Benzothiazolyl Ester (CAS 95-30-7):

- Rat oral LD50: 6 mg/kg (highly toxic).

- Rabbit oral LD50: 2700 mg/kg (less toxic) .

Mitigating contradictions : - Compare experimental conditions (e.g., solvent, purity).

- Use species-specific metabolic data (e.g., guinea pigs vs. dogs) .

- Adopt safety protocols from SDS, including gloves, ventilation, and emergency rinsing .

How do metabolic pathways differ for 2-substituted benzothiazoles in mammalian systems?

Advanced Research Question

Substituents at the 2-position influence metabolism:

- Benzothiazole (unsubstituted): Thiazole ring cleavage in guinea pigs yields o-aminophenyl methyl sulfide derivatives .

- 2-Substituted derivatives (e.g., fostedil): Hydroxylation occurs on the benzene ring (C5, C6, C7 positions in dogs) .

Methodology : - Use isotopic labeling (e.g., ³⁵S-GSH) to track glutathione adduct formation in liver homogenates .

- Employ LC-MS/MS to identify metabolites.

What structural insights can X-ray crystallography provide for this compound derivatives?

Basic Research Question

Crystallography reveals:

- Bond lengths : S–C bonds in 2-(Benzothiazol-2-ylsulfanyl)acetic acid are ~1.74–1.81 Å, confirming sulfur hybridization .

- Hydrogen bonding : Critical for stabilizing tautomers (e.g., in 2-(2'-hydroxyphenyl)benzothiazole-water clusters) .

Experimental design : - Grow single crystals via slow evaporation.

- Collect data using synchrotron radiation for high resolution.

How can this compound derivatives be applied in fluorescence-based sensing?

Advanced Research Question

Excited-State Intramolecular Proton Transfer (ESIPT) in derivatives like 2-(2'-hydroxyphenyl)benzothiazole enables ratiometric sensing. Applications:

- Hydrogen sulfide detection : Design probes with thiol-reactive groups, validated via fluorescence quenching/revival kinetics .

- Cellular imaging : Optimize solubility (e.g., esterification) and validate biocompatibility using in vitro assays .

How do reaction conditions influence the enantioselective synthesis of this compound derivatives?

Advanced Research Question

Enantioselectivity requires chiral catalysts. Example:

- Synthesis of N,N-Diisopropyl-(2-benzothiazolyl)-sulfinamid : Use chiral auxiliaries (e.g., menthol derivatives) and monitor enantiomeric excess via chiral HPLC .

Key variables : - Temperature (e.g., reflux vs. room temperature).

- Solvent polarity (THF vs. ethanol).

What are the limitations of current toxicity studies on this compound compounds, and how can they be addressed?

Advanced Research Question

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.